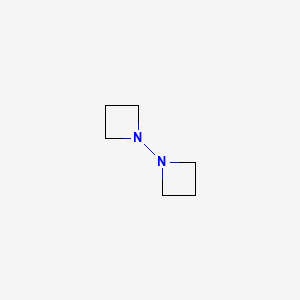
1,1-Biazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Biazetidine is a chemical compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.1729. It is characterized by a four-membered ring structure containing two nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1,1-Biazetidine typically involves the reaction of azetidine with suitable reagents under controlled conditions. One common method is the aza-Michael addition, where azetidine reacts with methyl 2-(azetidin-3-ylidene)acetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields functionalized azetidines, which can be further modified through various chemical reactions . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,1-Biazetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azetidine-2-one, while reduction can produce azetidine .
Wissenschaftliche Forschungsanwendungen
1,1-Biazetidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and peptides.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with unique properties
Wirkmechanismus
The mechanism of action of 1,1-Biazetidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,1-Biazetidine is similar to other four-membered ring compounds such as azetidine and oxetane. it is unique in its structure and reactivity. Unlike azetidine, which contains only one nitrogen atom, this compound contains two nitrogen atoms, which can influence its chemical properties and reactivity. Similarly, oxetane contains an oxygen atom instead of nitrogen, leading to different chemical behavior .
Similar compounds include:
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Eigenschaften
CAS-Nummer |
67092-91-5 |
|---|---|
Molekularformel |
C6H12N2 |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
1-(azetidin-1-yl)azetidine |
InChI |
InChI=1S/C6H12N2/c1-3-7(4-1)8-5-2-6-8/h1-6H2 |
InChI-Schlüssel |
XILGEHKSJPJABX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)N2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


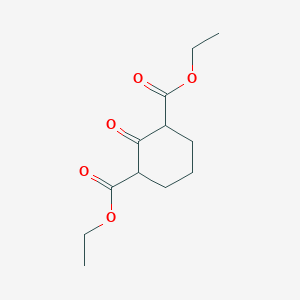

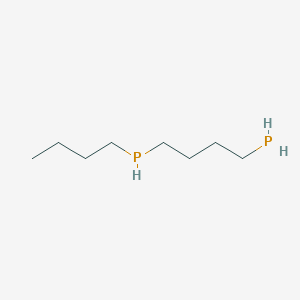
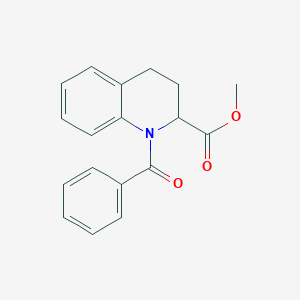

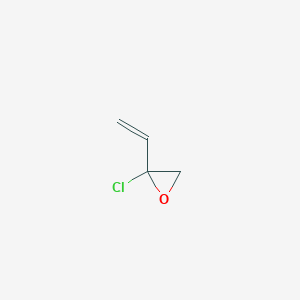

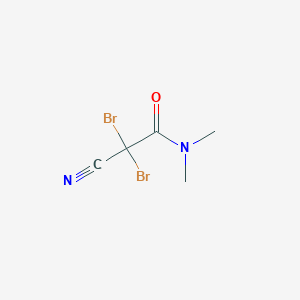
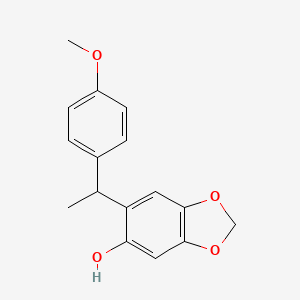
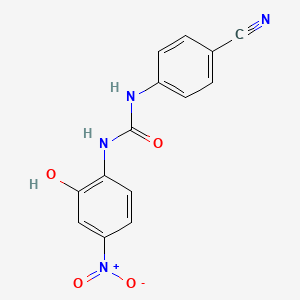
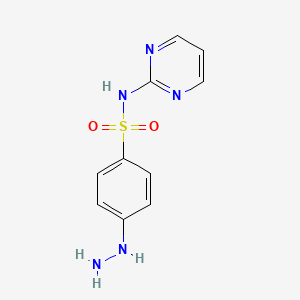

![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)

